Urea, 1,1-dimethyl-3-ethyl- Urea, 1,1-dimethyl-3-ethyl-
Brand Name: Vulcanchem
CAS No.: 21243-32-3
VCID: VC19709254
InChI: InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8)
SMILES:
Molecular Formula: C5H12N2O
Molecular Weight: 116.16 g/mol

Urea, 1,1-dimethyl-3-ethyl-

CAS No.: 21243-32-3

Cat. No.: VC19709254

Molecular Formula: C5H12N2O

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

Urea, 1,1-dimethyl-3-ethyl- - 21243-32-3

Specification

CAS No. 21243-32-3
Molecular Formula C5H12N2O
Molecular Weight 116.16 g/mol
IUPAC Name 3-ethyl-1,1-dimethylurea
Standard InChI InChI=1S/C5H12N2O/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8)
Standard InChI Key HYTCSCBDAFJMIP-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)N(C)C

Introduction

Overview

1,1-Dimethyl-3-ethylurea is a substituted urea derivative with applications spanning pharmaceuticals, chemical synthesis, and materials science. This compound, systematically named Urea, 1,1-dimethyl-3-ethyl-, and its nitroso derivative, 1,1-Dimethyl-3-ethyl-3-nitrosourea (CAS 50285-71-7), have garnered attention due to their unique chemical properties, biological activity, and utility in industrial processes. This report synthesizes data from toxicological studies, spectroscopic analyses, and synthetic methodologies to provide a holistic understanding of this compound class.

Chemical Identification and Structural Properties

Molecular Characteristics

The base compound, 1,1-dimethyl-3-ethylurea, is characterized by the molecular formula C₆H₁₄N₂O, though its nitroso derivative (CAS 50285-71-7) adopts the formula C₅H₁₁N₃O₂ . Key structural features include:

  • A urea backbone with methyl and ethyl substituents at the N1 and N3 positions.

  • The nitroso variant introduces a nitroso group (-NO) at the N3 position, altering reactivity and biological activity .

Table 1: Comparative Molecular Data

Property1,1-Dimethyl-3-ethylurea1,1-Dimethyl-3-ethyl-3-nitrosourea
CAS Registry Number32897-26-0 50285-71-7
Molecular FormulaC₆H₁₄N₂OC₅H₁₁N₃O₂
Molecular Weight130.19 g/mol145.19 g/mol
Density0.948 g/cm³ Not reported
Boiling Point316.5°C (predicted) Not reported

Synthesis and Production

Industrial Methods

The synthesis of 1,1-dimethylurea derivatives often involves carbodiimide chemistry. For example, 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) is a precursor to 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), a structurally related compound used in bioconjugation . Key steps include:

  • Condensation Reactions: Reacting dimethylamine with ethyl isocyanate under controlled conditions.

  • Nitroso Derivative Synthesis: Treating the base urea with nitrous acid to introduce the nitroso group .

A patent (CN109956891B) outlines an optimized method for 1,1-dimethylurea production using hydrazine removers and alkalescent oxidants to minimize impurities . While tailored for simpler dimethylurea, this approach provides insights into scalability and purity control relevant to ethyl-substituted analogs.

Physicochemical Properties

Solubility and Stability

  • Solubility: The base urea derivative is soluble in water and polar solvents like methanol .

  • Stability: The nitroso variant is moisture-sensitive and requires inert storage conditions .

Spectroscopic Characteristics

Circular dichroism (CD) studies reveal that EDU, a related urea, absorbs strongly at 190–220 nm, masking α-helical signatures in proteins . This artifact necessitates wavelength adjustments in structural analyses.

Biological and Toxicological Profile

Mutagenicity and Tumorigenicity

The nitroso derivative (CAS 50285-71-7) demonstrates significant toxicity:

  • Tumorigenic Data: Oral administration in rats (1,230 mg/kg over 50 weeks) induced brain and peripheral nerve tumors .

  • Mutagenicity: Positive results in Salmonella typhimurium assays at 250 µg/plate .

EndpointTest SystemDose/ResultSource
Tumorigenicity (TDLo)Rat (oral)1,230 mg/kg/50W-I
MutagenicityS. typhimurium250 µg/plate (positive)
Micronucleus TestMouse (oral)10 mg/kg (positive)

Applications in Research and Industry

Bioconjugation and Protein Chemistry

EDU, a carbodiimide byproduct, is critical in peptide synthesis but complicates CD analyses by obscuring structural signals . Researchers must account for its absorbance profile to avoid misinterpretation.

Pharmaceutical and Defense Applications

1,1-Dimethylurea derivatives serve as intermediates in:

  • Rocket Fuels: Production of 1,1-dimethylhydrazine .

  • Drug Synthesis: Precursors for bioactive molecules, necessitating high-purity synthesis routes .

Analytical Challenges and Mitigation Strategies

Circular Dichroism Artifacts

EDU’s absorbance below 220 nm overlaps with protein secondary structure signals. Solutions include:

  • Wavelength Exclusion: Omitting data between 190–220 nm .

  • Concentration Control: Limiting EDU to ≤1 mM in CD samples .

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